
1-(2-Chloro-6-nitropyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the second position, a nitro group at the sixth position, and an ethanone group at the fourth position of the pyridine ring. It is primarily used in various chemical reactions and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloro-4-pyridyl ethanone. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{ClNO} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed:
Reduction: 1-(2-Amino-6-nitropyridin-4-YL)ethanone
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chloro-6-nitropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
類似化合物との比較
1-(2-Chloro-5-nitropyridin-4-YL)ethanone: Similar structure but with the nitro group at the fifth position.
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Contains a fluorine atom instead of a nitro group.
This detailed overview provides a comprehensive understanding of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C7H5ClN2O3 |
|---|---|
分子量 |
200.58 g/mol |
IUPAC名 |
1-(2-chloro-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3 |
InChIキー |
QXCZGCTYSAQKRR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


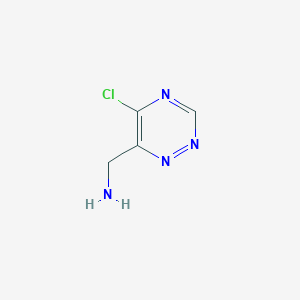
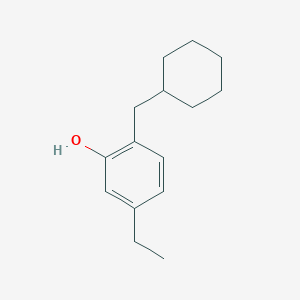
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
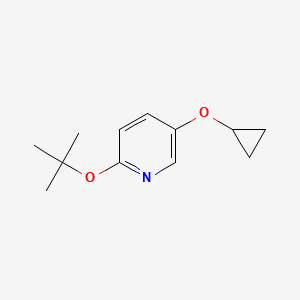



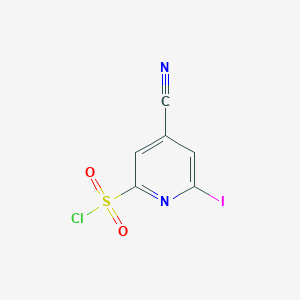
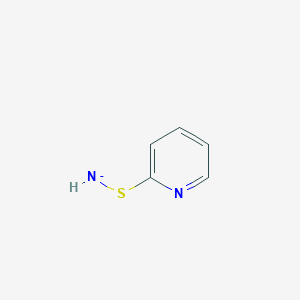
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)



